4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
CAS No.: 69938-76-7
Cat. No.: VC3964381
Molecular Formula: C12H28N6O2
Molecular Weight: 288.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69938-76-7 |
|---|---|
| Molecular Formula | C12H28N6O2 |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | 1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea |
| Standard InChI | InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) |
| Standard InChI Key | VETHREXFBVHLJJ-UHFFFAOYSA-N |
| SMILES | CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C |
| Canonical SMILES | CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C |
Introduction
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) is a chemical compound with the molecular formula C₁₂H₂₈N₆O₂ and a molecular weight of 288.39 g/mol. It is primarily used as an anti-yellowing agent in the production of polyurethane (PU) profiles, shoe materials, plastics, and polyurethane fibers. Additionally, it serves as an antioxidant and stabilizer in polymerization reactions, enhancing the durability and longevity of polymer products .
Synthesis and Production
The synthesis of 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) typically involves the reaction of hexamethylene diisocyanate with dimethylamine under controlled conditions. This process may utilize solvents and catalysts to optimize the yield and purity of the compound. In industrial settings, large reactors and continuous flow processes are used to scale up production, ensuring consistent quality and minimizing by-products.
Industrial Applications
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Anti-Yellowing Agent: It prevents yellowing during the processing of PU profiles, shoe materials, plastics, and polyurethane fibers.
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Antioxidant and Stabilizer: Participates in polymerization reactions, enhancing the durability of polymer products.
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Polyurethane Coatings: Used to maintain color stability over time .
Biological Applications
Research indicates that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) exhibits biological activity relevant to cancer therapy. It has been shown to induce differentiation in tumor cells, suggesting potential therapeutic applications in oncology.
Biochemical Interactions
The compound influences cellular processes by modulating gene expression related to oxidative stress and detoxification mechanisms. It interacts with various biomolecules, affecting enzyme activity and cellular signaling pathways. These interactions can modulate the function of enzymes involved in polymerization reactions and cellular metabolism.
Environmental Concerns
In environmental studies, 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) has been observed to participate in the formation of toxic by-products such as N-nitrosodimethylamine (NDMA) during water treatment processes. This aspect raises concerns regarding its safety and environmental impact .
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